molecular formula C11H10Cl2N2 B12119000 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole CAS No. 1049118-52-6

2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole

Cat. No.: B12119000
CAS No.: 1049118-52-6
M. Wt: 241.11 g/mol
InChI Key: XHENVLJERGUQBO-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzyl chloride, which is then reacted with ethylamine to form 4-chlorobenzyl ethylamine. This intermediate undergoes cyclization with glyoxal in the presence of an acid catalyst to form the imidazole ring. Finally, chlorination of the imidazole ring at the 2-position yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 2-amino-5-(4-chlorophenyl)-1-ethyl-1H-imidazole.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 2-chloro-5-(4-chlorophenyl)-1-ethyl-1,2-dihydro-1H-imidazole.

Scientific Research Applications

2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA strands. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-ethyl-1H-imidazole: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.

    5-(4-Chlorophenyl)-1-ethyl-1H-imidazole:

    2-Chloro-5-(4-methylphenyl)-1-ethyl-1H-imidazole: Substitution of the chlorine atom on the phenyl ring with a methyl group, altering its chemical behavior and biological activity.

Uniqueness

2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole is unique due to the presence of both chlorine atoms and the ethyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1049118-52-6

Molecular Formula

C11H10Cl2N2

Molecular Weight

241.11 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenyl)-1-ethylimidazole

InChI

InChI=1S/C11H10Cl2N2/c1-2-15-10(7-14-11(15)13)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3

InChI Key

XHENVLJERGUQBO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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